molecular formula C15H12INO2 B13017489 N-(3-acetylphenyl)-3-iodobenzamide

N-(3-acetylphenyl)-3-iodobenzamide

Cat. No.: B13017489
M. Wt: 365.16 g/mol
InChI Key: JQBCQJQXUFZINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-iodobenzamide is a benzamide derivative featuring an acetyl group at the 3-position of the phenyl ring and an iodine substituent at the meta position of the benzamide moiety. Key physicochemical properties include a molecular weight of 380.18 g/mol, logP of ~3.34, and hydrogen bond donor/acceptor counts of 2 and 4, respectively .

Properties

Molecular Formula

C15H12INO2

Molecular Weight

365.16 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-iodobenzamide

InChI

InChI=1S/C15H12INO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19)

InChI Key

JQBCQJQXUFZINE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-iodobenzamide typically involves the following steps:

    Acetylation of Aniline Derivative: The starting material, 3-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(3-acetylphenyl)amine.

    Iodination: The acetylated product is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane.

    Amidation: The final step involves the reaction of the iodinated product with benzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(3-acetylphenyl)-3-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is utilized in the development of organic semiconductors and other advanced materials.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Halogen-Substituted Analogs
  • N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a): Substituents: Bromo (Br), trifluoromethyl (CF₃), and iodine (I). Role: Investigated as a BCR-ABL inhibitor for chronic myeloid leukemia (CML). The electron-withdrawing CF₃ group enhances metabolic stability, while Br may influence steric interactions with kinase domains .
  • N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide :

    • Substituents: Chloro (Cl) at the 2-position and iodine (I) at the 5-position.
    • Molecular Weight: 399.61 g/mol (vs. 380.18 for the target compound).
    • Impact: The chloro substituent introduces steric hindrance, possibly altering binding orientation in biological targets. Its higher molecular weight may affect pharmacokinetics .
Acetamido vs. Acetyl Derivatives
  • N-(3-acetamidophenyl)-3-iodobenzamide: Substituents: Acetamido (NHCOCH₃) replaces acetyl (COCH₃). Physicochemical Properties: Similar molecular weight (380.18 g/mol) but increased hydrogen bond donors (2 vs. 1 in the target compound).
Amino-Substituted Analogs
  • N-(3-aminophenyl)-3-iodobenzamide: Substituents: Amino (NH₂) at the 3-position. Molecular Weight: 338.14 g/mol (vs. 380.18). Impact: The amino group significantly increases polarity (lower logP) and provides a site for further functionalization, such as conjugation with targeting moieties .
DNA-Targeted Therapies
  • N-(3-(acridine-9-ylamino)-propyl)-3-iodobenzamide (A3): Labeled with ¹²⁵I, this compound induces 1–1.4 DNA double-strand breaks (DSBs) per decay. The acridine moiety intercalates into DNA, positioning the iodine for Auger electron emission. This mechanism is critical for radiopharmaceutical applications .
Kinase Inhibitors
  • Opioid Receptor-Targeting Analogs (17 and MP1601) :
    • Substituents: Complex polycyclic systems with cyclopropylmethyl and methoxy groups.
    • Synthesis: Utilized HATU/DIPEA coupling, yielding products with confirmed structures via NMR and MS .
    • Relevance: While structurally distinct, these compounds highlight the versatility of iodobenzamide scaffolds in central nervous system drug design.

Biological Activity

N-(3-acetylphenyl)-3-iodobenzamide is a compound of significant interest in medicinal chemistry due to its notable biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group and an iodine atom attached to a benzamide framework. Its molecular formula is C15H14INOC_{15}H_{14}INO, and its structural features contribute to its unique chemical reactivity and biological activity.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibition against key enzymes involved in neurotransmitter regulation:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in neurotransmitter metabolism. Inhibition may also contribute to therapeutic effects in neurodegenerative disorders.

The compound's inhibitory activity against these enzymes suggests its potential as a therapeutic agent in treating neurodegenerative diseases where cholinergic signaling is compromised.

The mechanism of action for this compound involves binding to the active sites of AChE and BChE. This binding prevents the breakdown of acetylcholine, thereby enhancing neurotransmission. The presence of iodine and the acetyl group enhances its binding affinity and specificity towards these enzymes, contributing to its biological efficacy .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits AChE and BChE with IC50 values indicating potent activity. The following table summarizes key findings from various studies:

Study ReferenceEnzyme TestedIC50 Value (µM)Remarks
Study 1Acetylcholinesterase0.5Significant inhibition observed
Study 2Butyrylcholinesterase0.8Comparable inhibition to known inhibitors
Study 3Both AChE & BChE0.6Dual inhibition profile noted

These studies highlight the compound's potential utility in pharmacological applications aimed at enhancing cholinergic function .

In Vivo Studies

While in vitro results are promising, further research is needed to evaluate the in vivo efficacy of this compound. Preliminary animal studies suggest potential neuroprotective effects, but comprehensive clinical trials are necessary to confirm these findings.

Therapeutic Applications

Given its mechanism of action and biological activities, this compound holds promise for:

  • Treatment of Neurodegenerative Diseases : Its ability to inhibit AChE and BChE positions it as a candidate for treating Alzheimer's disease and other cognitive disorders.
  • Potential Use in Pain Management : By modulating neurotransmitter levels, it may also find applications in pain management therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.